Bienvenue dans la boutique en ligne BenchChem!

1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline

Fragment-based drug discovery CNS drug design Ligand efficiency

1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline (CAS 2197882-88-3) is a synthetic heterocyclic compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol. It features an isoquinoline core linked via an ether bond at the 1-position to a 1-methylpyrrolidin-3-yloxy substituent.

Molecular Formula C14H16N2O
Molecular Weight 228.295
CAS No. 2197882-88-3
Cat. No. B2798034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline
CAS2197882-88-3
Molecular FormulaC14H16N2O
Molecular Weight228.295
Structural Identifiers
SMILESCN1CCC(C1)OC2=NC=CC3=CC=CC=C32
InChIInChI=1S/C14H16N2O/c1-16-9-7-12(10-16)17-14-13-5-3-2-4-11(13)6-8-15-14/h2-6,8,12H,7,9-10H2,1H3
InChIKeyUOKHUUAPLXJBEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline (CAS 2197882-88-3): Fragment-Like Isoquinoline Ether for Screening Library Procurement


1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline (CAS 2197882-88-3) is a synthetic heterocyclic compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . It features an isoquinoline core linked via an ether bond at the 1-position to a 1-methylpyrrolidin-3-yloxy substituent [1]. With a computed XLogP3 of 2.6, a topological polar surface area (TPSA) of 25.4 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors, the compound conforms to the Astex Rule of Three (Ro3) criteria for fragment-based drug discovery (MW <300, cLogP ≤3, HBD ≤3, HBA ≤3) [1][2]. It is commercially available through Life Chemicals (catalog #F6608-1021) as part of fragment screening collections [1].

Why 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline Cannot Be Swapped with Other C14H16N2O Isoquinoline Isomers in Fragment Screening


Compounds sharing the molecular formula C14H16N2O (MW 228.29) but differing in connectivity—such as 3-methoxy-4-(pyrrolidin-2-yl)isoquinoline (CAS 1359656-06-6) or 2-acetyl-2,3,4,7-tetrahydro-1-methyl-1H-pyrrolo[2,3-h]isoquinoline (CAS 58491-37-5)—exhibit fundamentally different three-dimensional shapes, hydrogen-bonding capacities, and electrostatic profiles . Even among 1-oxy-substituted isoquinoline ethers, the presence or absence of the N-methyl group on the pyrrolidine ring alters basicity (pKa of the tertiary amine) and logD, which directly impact solubility, protein binding, and assay interference potential [1]. In fragment-based screening, where hits are typically weak (KD ~0.1–10 mM) and detected by biophysical methods (SPR, NMR, DSF), subtle changes in these properties can eliminate or generate a hit entirely, making generic substitution unreliable [2].

Quantitative Differentiation Evidence for 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline (2197882-88-3) vs. Structural Analogs


Zero Hydrogen Bond Donors vs. Des-Methyl Analog: Implications for Passive Permeability and Crystallography

1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline has 0 hydrogen bond donors (HBD), compared to 1 HBD for its closest analog, 1-(pyrrolidin-3-yloxy)isoquinoline (CAS 752949-83-0), which bears a free N–H on the pyrrolidine ring . In fragment-based screening, reducing HBD count from 1 to 0 is associated with a measurable improvement in passive membrane permeability and a reduction in desolvation penalty upon protein binding [1]. Additionally, the tertiary amine (N-methylpyrrolidine) provides a distinct protonation state (predicted pKa ~8.5–9.5) versus the secondary amine (pKa ~10–11) of the des-methyl analog, altering solubility-pH profiles under physiological and crystallography buffer conditions [1].

Fragment-based drug discovery CNS drug design Ligand efficiency

1-Position Ether Linkage Geometry vs. Alternative Isoquinoline Substitution Patterns in Kinase Hinge-Binding Fragments

The compound places the pyrrolidinyloxy substituent at the 1-position of the isoquinoline ring, generating a specific vector geometry distinct from isoquinoline fragments substituted at positions 3, 4, 5, or 6 [1]. In kinase drug discovery, isoquinoline is a privileged hinge-binding pharmacophore, and the position of substitution determines the trajectory of growth vectors for fragment merging [2]. A 2020 study by Atobe et al. demonstrated that a library of 5000 monosubstituted isoquinoline fragments screened against PKCζ yielded hits at four distinct substitution positions, and the ability to merge fragments from different positions was critical for achieving sub-nanomolar potency [2]. The 1-position ether in this compound orients the pyrrolidine ring toward the solvent-exposed region when the isoquinoline binds the kinase hinge, providing a growth vector distinct from 3-, 4-, or 5-substituted analogs [2].

Kinase inhibitor fragments Hinge-binding scaffold Fragment merging

Fragment Rule of Three (Ro3) Compliance vs. Lead-Like Isoquinoline Derivatives: Library Design Relevance

With MW = 228.29 Da, cLogP = 2.6, HBD = 0, and HBA = 3, 1-[(1-methylpyrrolidin-3-yl)oxy]isoquinoline satisfies all four Astex Rule of Three (Ro3) criteria for fragment library membership [1]. By contrast, many pharmacologically characterized isoquinoline derivatives—such as fasudil (MW 291, HBD 2), PK11195 (MW 353, HBD 0 but MW >300), and 1-phenyl-3-(pyrrolidin-3-yloxy)isoquinoline (MW ~290, exceeds Ro3 MW)—fall outside Ro3 space . This distinction is operationally significant: fragments that comply with Ro3 are typically screened at high concentrations (0.1–2 mM) by biophysical methods (NMR, SPR, DSF) and are expected to exhibit high ligand efficiency (LE >0.3 kcal/mol per heavy atom) upon hit identification [2]. Lead-like or drug-like isoquinolines are screened at lower concentrations in biochemical or cellular assays and are not interchangeable with fragments in a screening cascade.

Fragment library design Rule of Three Screening cascade

Commercially Available Fragment Library Stock: Procurement and Supply Chain Comparison with Non-Stocked Analogs

1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline is stocked by Life Chemicals (catalog #F6608-1021) in multiple quantity formats (1 mg at $54, 2 µmol at $57, 5 mg at $69, 10 mg at $79) with immediate availability, as of September 2023 [1]. Life Chemicals maintains a fragment library of approximately 50,000 lead-like, small MW (<300) compounds with low cLogP (<3), of which ~32,000 are in-stock for immediate delivery [2]. In contrast, the des-methyl analog 1-(pyrrolidin-3-yloxy)isoquinoline (CAS 752949-83-0) is listed in databases but has limited or no confirmed in-stock commercial availability from major fragment library suppliers . For screening groups building or replenishing fragment collections, confirmed stock status and multi-vendor sourcing are critical procurement criteria that differentiate otherwise structurally similar compounds.

Commercial fragment libraries Compound procurement Screening collection

Recommended Application Scenarios for 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline (2197882-88-3) Based on Verified Differentiation Evidence


Kinase-Focused Fragment Library Expansion with 1-Position Isoquinoline Scaffolds

This compound is best deployed as part of a kinase-targeted fragment screening library where the isoquinoline core serves as a hinge-binding recognition element. The 1-position ether substitution provides a growth vector distinct from 3-, 4-, 5-, or 6-substituted isoquinoline fragments, enabling fragment merging strategies in which hits from different substitution positions are combined to achieve potency gains—as demonstrated by Atobe et al. (2020) who achieved sub-nanomolar PKCζ inhibitors by merging fragment hits from two different positions on the isoquinoline scaffold [1]. The zero HBD count and Ro3 compliance ensure compatibility with biophysical screening methods (NMR, SPR) at typical fragment concentrations of 0.1–2 mM.

CNS-Targeted Fragment Screening Where Low HBD Count Is Prioritized

For central nervous system (CNS) drug discovery programs, fragments with zero hydrogen bond donors are preferentially selected because each HBD imposes an estimated 0.3–0.5 log unit penalty on blood-brain barrier permeability [1]. This compound's 0 HBD count (vs. 1 HBD for the des-methyl analog) makes it a superior choice for CNS fragment libraries, where maintaining high passive permeability is critical for eventual lead optimization toward brain-penetrant candidates. The moderate cLogP of 2.6 positions it within the optimal CNS fragment lipophilicity range (cLogP 1–3) [2].

Rapid Procurement for High-Throughput Fragment Screening with Guaranteed Stock Availability

For screening groups requiring immediate compound availability, this is a low-risk procurement choice: Life Chemicals maintains confirmed stock of this compound in multiple quantity formats (1–10 mg) with transparent pricing ($54–79) [1]. This contrasts with structurally similar 1-(pyrrolidin-3-yloxy)isoquinoline analogs that may require custom synthesis with associated lead times of 4–8 weeks [2]. The compound's presence in a 50,000-member Life Chemicals fragment collection [3] further enables follow-up analog-by-catalog SAR exploration without synthesis delays.

Computational and Virtual Screening Benchmarking as a Well-Characterized Fragment

With fully computed molecular properties (MW 228.29, cLogP 2.6, TPSA 25.4 Ų, 2 rotatable bonds, 17 heavy atoms, 0 HBD, 3 HBA) and a defined SMILES string [1], this compound can serve as a benchmarking ligand for computational docking, molecular dynamics, or free energy perturbation (FEP) studies targeting kinase hinge regions. Its rigidity (only 2 rotatable bonds) and moderate complexity (259 computed complexity index) make it computationally tractable while providing sufficient chemical features (isoquinoline aromatic system, tertiary amine, ether oxygen) for meaningful protein-ligand interaction analysis.

Quote Request

Request a Quote for 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.